molecular formula C6H6O3 B8683988 3-Ethoxy-3-cyclobutene-1,2-dione CAS No. 61699-52-3

3-Ethoxy-3-cyclobutene-1,2-dione

Cat. No. B8683988
CAS RN: 61699-52-3
M. Wt: 126.11 g/mol
InChI Key: DQJCZYOSORVVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-3-cyclobutene-1,2-dione is a useful research compound. Its molecular formula is C6H6O3 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61699-52-3

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

3-ethoxycyclobut-3-ene-1,2-dione

InChI

InChI=1S/C6H6O3/c1-2-9-5-3-4(7)6(5)8/h3H,2H2,1H3

InChI Key

DQJCZYOSORVVFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

##STR7## 45 g of 2,2,3,3-tetraethoxycyclobutanone are stirred vigorously at 50° C in 4 normal aqueous HCl until the starting material is no longer detectable. The reaction solution is then extracted for 20 hours continuously with diethyl ether and the organic extracts are dried over MgSO4 and concentrated. Precipitated crystals of 1-hydroxycyclobutene-3,4-dione are filtered off sharply and the liquid residue is distilled at 110° C/0.1 Torr to yield 6.65 g (=30% of theory) of the desired 1-ethoxycyclobutene-3,4-dione of the above structure.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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